

YM158: A Technical Guide to its Effects on Downstream Signaling Pathways

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Compound of Interest

Compound Name: YM158 free base

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Introduction

YM158 (also known as sepantronium bromide) is a potent small molecule inhibitor of survivin, a member of the inhibitor of apoptosis protein (IAP) family. Survivin is overexpressed in a wide range of human cancers and is associated with tumor progression, chemoresistance, and poor prognosis. Its dual role in inhibiting apoptosis and regulating cell division makes it an attractive target for cancer therapy. This technical guide provides an in-depth overview of the molecular effects of YM158 on downstream signaling pathways, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

Data Presentation: The Potency and Molecular Impact of YM158

The efficacy of YM158 as an anti-cancer agent is demonstrated by its low nanomolar to micromolar IC50 values across a variety of cancer cell lines. Its primary mechanism of action involves the transcriptional suppression of the BIRC5 gene, which encodes for survivin. This leads to a cascade of downstream effects, ultimately promoting apoptosis and inhibiting tumor growth.

Table 1: IC50 Values of YM158 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |
|------------------------------|------------------------|----------------------|---------------------|
| UKF-NB-3 | Neuroblastoma | 0.49 | [1] |
| HEL | Erythroleukemia | 1.0 (48h), 0.6 (72h) | [2] |
| SET2 | Acute Myeloid Leukemia | 3.8 (48h), 3.3 (72h) | [2] |
| Esophageal Cancer Cell Lines | Esophageal Cancer | 4.6 - 23.6 | [3] |
| Various Neuroblastoma Lines | Neuroblastoma | 8 - 212 | [4] |
| LAN-6 | Neuroblastoma | 248 | |
| NB-S-124 | Neuroblastoma | 77 | |
| SK-N-SH | Neuroblastoma | 75 | |
| Glioblastoma Stem-like Cells | Glioblastoma | 0.7 - 10 | |
| EGFR-amplified GBM lines | Glioblastoma | 3.8 - 36 | |

Table 2: Quantitative Effects of YM158 on Key Protein Expression

| Cell Line | Treatment | Target Protein | Change in Expression | Reference |
|------------------------------|---------------------------------|------------------------|--------------------------|-----------|
| Pancreatic Cancer Cell Lines | YM155 (10 nM) | Survivin | Significant decrease | |
| Pancreatic Cancer Cell Lines | YM155 (high concentrations) | XIAP | Inhibition of expression | |
| Breast Cancer Cell Lines | YM155 | Survivin | Downregulation | |
| Breast Cancer Cell Lines | YM155 | XIAP | Degradation | |
| JAK2V617F cells | YM155 (0.62, 1.25, 2.5 μ M) | Survivin/BIRC5 | Dose-dependent decrease | |
| JAK2V617F cells | YM155 (0.62, 1.25, 2.5 μ M) | XIAP | Dose-dependent decrease | |
| Esophageal Cancer Cell Lines | YM155 | Survivin | Decreased protein levels | |
| H1299 (NSCLC) | YM155 | Survivin, Mcl-1, Bcl-2 | Suppression | |

Table 3: YM158-Induced Apoptosis in Cancer Cells

| Cell Line | Treatment | Apoptotic Cells (%) | Notes | Reference |
|--------------------------|-----------------------------------|------------------------------|--------------------|-----------|
| RD (Rhabdomyosarcoma) | 5 nM YM155 | Increased by 1.5% vs control | Annexin V Assay | |
| RD (Rhabdomyosarcoma) | 10 μ M Cisplatin + 5 nM YM155 | Increased by 2% vs control | Synergistic effect | |
| Neuroblastoma Cell Lines | YM155 | 2-7 fold increase | - | |

Core Signaling Pathways Modulated by YM158

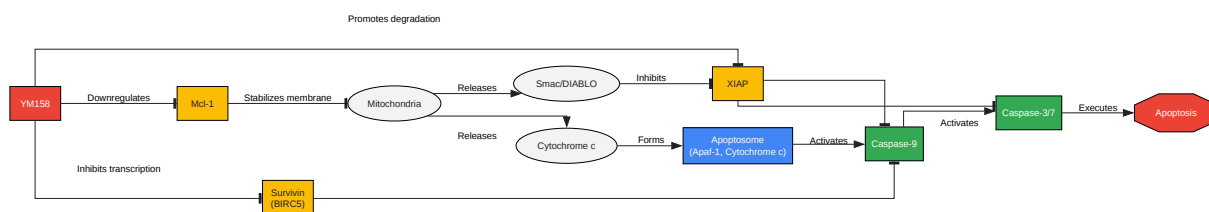
YM158 primarily exerts its anti-tumor effects by targeting survivin, which in turn impacts several critical downstream signaling pathways, most notably the intrinsic apoptotic pathway and the NF- κ B signaling cascade.

Inhibition of Survivin and Induction of Apoptosis

Survivin plays a crucial role in inhibiting apoptosis by interfering with the activation of caspases, the key executioners of programmed cell death. YM158, by suppressing survivin expression, effectively removes this block, allowing for the initiation of the apoptotic cascade.

The process begins with the release of pro-apoptotic factors from the mitochondria, such as cytochrome c and Smac/DIABLO. Cytochrome c, in the cytoplasm, binds to Apaf-1 to form the apoptosome, which then activates caspase-9. Activated caspase-9 subsequently activates effector caspases like caspase-3 and -7, leading to the cleavage of cellular substrates and ultimately, cell death.

Normally, survivin, along with another IAP family member, XIAP, can inhibit the activity of caspases. YM158-mediated downregulation of survivin and XIAP relieves this inhibition, thereby promoting apoptosis. Furthermore, YM158 has been shown to downregulate the anti-apoptotic protein Mcl-1, further sensitizing cancer cells to apoptotic stimuli.



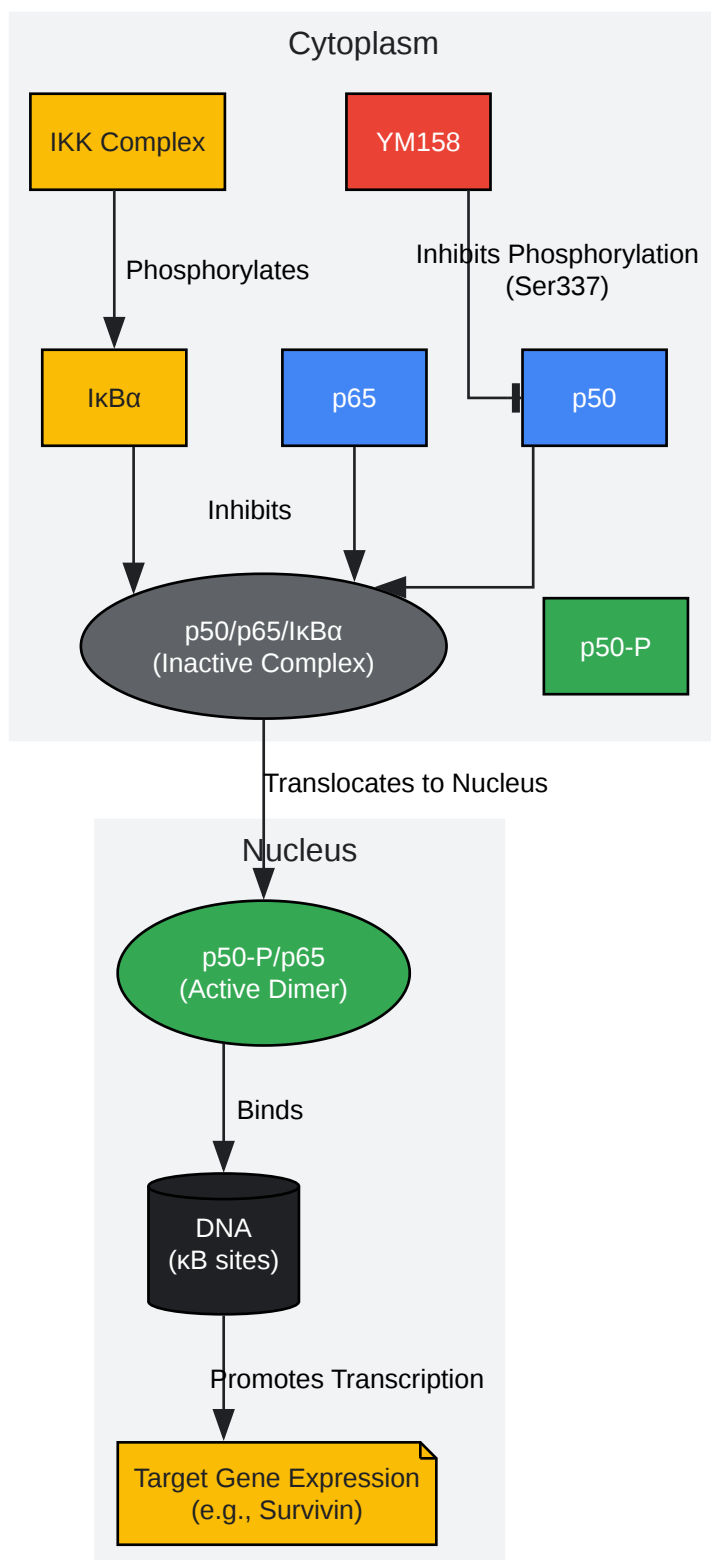
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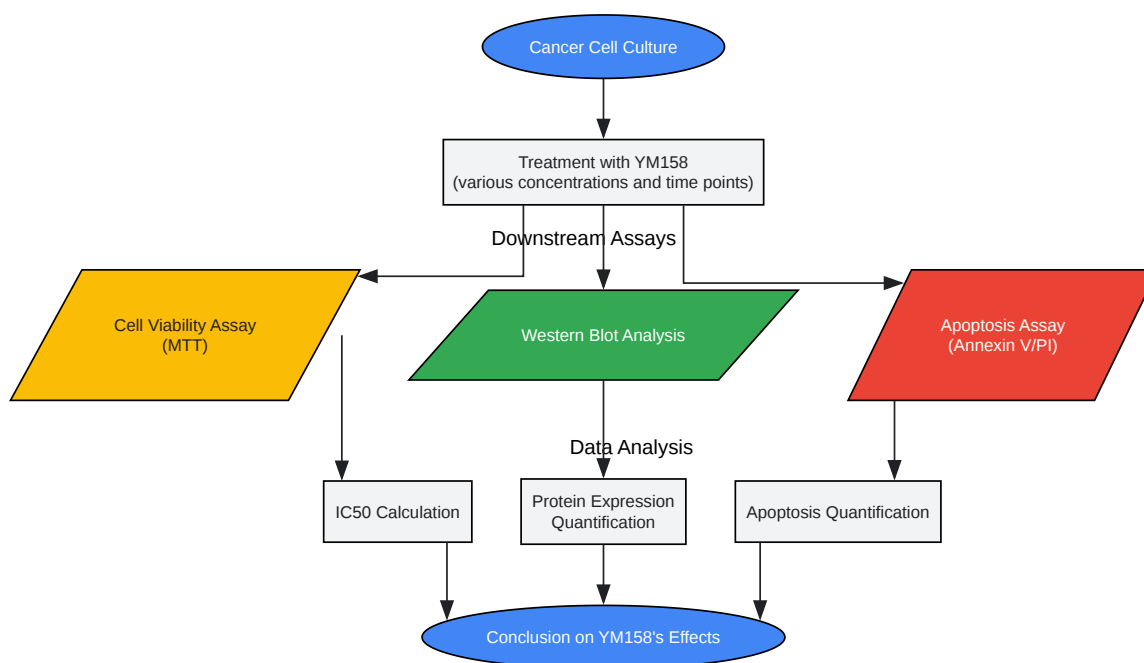
Caption: YM158-induced apoptosis pathway.

Modulation of the NF- κ B Signaling Pathway

The NF- κ B (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active, promoting the expression of pro-survival genes, including survivin itself.

YM158 has been shown to interfere with the NF- κ B pathway in a time-dependent manner. In some instances, it can have an initial stimulatory effect, followed by a more profound and sustained inhibition. A key mechanism of this inhibition is the suppression of the phosphorylation of the p50 (NF- κ B1) subunit at Ser337. This phosphorylation is crucial for the binding of NF- κ B dimers to their DNA consensus sequences. By preventing p50 phosphorylation, YM158 impedes the transcriptional activity of NF- κ B, leading to reduced expression of its target genes, including survivin, thus creating a negative feedback loop that enhances its anti-cancer activity.





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